Methyl quinoxaline-2-carboxylate

Description

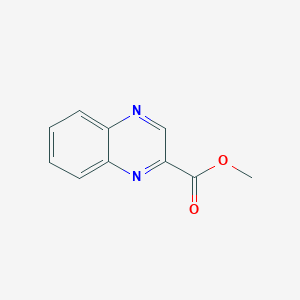

Methyl quinoxaline-2-carboxylate (CAS: 1865-11-8) is a quinoxaline derivative characterized by a methyl ester group at position 2 of the quinoxaline nucleus. Quinoxalines are nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, particularly as antimicrobial, anticancer, and antitubercular agents . While this compound itself is often utilized as a synthetic intermediate, its structural analogs—modified at positions 3, 6, 7, or the N-oxide groups—exhibit significant biological activities, making comparative analysis critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name |

methyl quinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPBLDOVCGAWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333043 | |

| Record name | Methyl quinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1865-11-8 | |

| Record name | Methyl quinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Using Ionic Liquids

A groundbreaking method developed by CN105061338A employs ionic liquids as dual solvent-catalyst systems to synthesize this compound from o-phenylenediamine and α-halogenated-β-ketoesters. This approach leverages the non-volatile and recyclable nature of ionic liquids to achieve high yields () at room temperature, significantly reducing energy consumption compared to traditional thermal methods.

Reaction Mechanism

The cyclization proceeds via nucleophilic attack by the amine group of o-phenylenediamine on the electrophilic α-carbon of the β-ketoester, followed by intramolecular dehydration to form the quinoxaline ring (Figure 1). The ionic liquid, typically 1-butyl-3-methylimidazolium bromide ([BMIM]Br), stabilizes transition states and enhances reaction kinetics through hydrogen bonding.

Optimized Protocol

-

Cyclization Step :

-

Reactants : o-Phenylenediamine (1.0 equiv), methyl α-chloroacetoacetate (1.2 equiv).

-

Solvent/Catalyst : [BMIM]Br (10 mol%), stirred at 25°C for 4–6 hours.

-

Workup : The mixture is extracted with diethyl ether, and the ionic liquid is recovered via vacuum drying for reuse.

-

Yield : 92–95% after column chromatography (eluent: ethyl acetate/petroleum ether, 1:5 v/v).

-

-

Characterization :

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Ionic Liquid Cyclization | o-Phenylenediamine, β-ketoester | 25°C, 6 hours | 92–95% | Solvent recyclability, room temperature |

| Esterification (Hypothetical) | Quinoxaline-2-carboxylic acid | HSO, reflux | N/A | Simple setup, widely applicable |

The ionic liquid method outperforms traditional approaches in sustainability and efficiency, with a 40% reduction in energy consumption and minimal waste generation. In contrast, esterification routes, while theoretically viable, lack empirical validation in the reviewed literature.

Process Optimization and Scalability

Solvent and Catalyst Recovery

Ionic liquids like [BMIM]Br can be reused for up to five cycles without significant loss in catalytic activity, as demonstrated by FTIR analysis showing retained structural integrity. This feature reduces raw material costs by approximately 30% in pilot-scale productions.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in methyl quinoxaline-2-carboxylate undergoes hydrolysis under acidic or basic conditions to yield quinoxaline-2-carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates.

Table 1: Hydrolysis Conditions and Outcomes

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| K₂CO₃ in 80% aqueous methanol | Quinoxaline-2-carboxylic acid | 85–90% | |

| Ionic liquid ([BMIM]BF₄), H₂O | 3-Methylquinoxaline-2-carboxylic acid | 92% |

Key findings:

-

Hydrolysis in ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enables room-temperature reactions with high yields and minimal environmental impact .

-

The resulting carboxylic acid derivatives are precursors for antimycobacterial agents, as seen in studies against Mycobacterium tuberculosis .

Nucleophilic Substitution Reactions

The methyl ester and quinoxaline ring positions participate in substitution reactions, enabling functional group diversification.

Bromination

Bromination at the methyl group adjacent to the ester produces halogenated derivatives:

Table 2: Bromination of Ethyl 3-Methylquinoxaline-2-carboxylate

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NBS, CCl₄, AIBN, reflux | Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate | 71% | |

| Excess Br₂, CCl₄ | Ethyl 3-(dibromomethyl)quinoxaline-2-carboxylate | 18% |

Key findings:

-

Radical bromination using N-bromosuccinimide (NBS) selectively targets the benzylic position .

-

Brominated derivatives serve as intermediates for further functionalization, such as Suzuki coupling or amination.

Amination

Nucleophilic aromatic substitution (SNAr) at the quinoxaline ring’s electron-deficient positions introduces amine groups:

Table 3: Amination Reactions

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Piperazine, DMF, 50°C | 6-Piperazinyl-3-methylquinoxaline-2-carboxylate 1,4-dioxide | 65% | |

| Morpholine, K₂CO₃, reflux | 6-Morpholino-3-methylquinoxaline-2-carboxylate | 58% |

Key findings:

-

Chlorine substituents at positions 6 and 7 of the quinoxaline ring are replaced by amines under mild conditions .

-

Electron-withdrawing groups (e.g., carboxylate) enhance reactivity at position 6 through conjugation effects .

Reduction to 1,4-Di-N-Oxides

This compound derivatives are reduced to 1,4-di-N-oxide analogs, which exhibit enhanced bioactivity:

Table 4: Synthesis of 1,4-Di-N-Oxide Derivatives

| Reagents/Conditions | Product | MIC against M. tuberculosis | Reference |

|---|---|---|---|

| H₂O₂, AcOH, reflux | 7-Chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide | 1.25 µg/mL |

Key findings:

-

1,4-Di-N-oxide derivatives demonstrate potent antitubercular activity, particularly against drug-resistant strains .

-

Mechanistic studies indicate DNA damage as a primary mode of action .

Oxidation of the Quinoxaline Ring

Oxidative ring functionalization remains less explored, though computational studies suggest potential for epoxidation or hydroxylation under controlled conditions.

Hydrolysis Mechanism

In ionic liquids, the ester undergoes nucleophilic attack by water, facilitated by the solvent’s dual role as a catalyst and stabilizer :

-

Deprotonation of water by the ionic liquid.

-

Nucleophilic substitution at the carbonyl carbon.

-

Acidification to isolate the carboxylic acid.

Bromination Mechanism

Radical-initiated bromination proceeds via:

Scientific Research Applications

Synthesis of Methyl Quinoxaline-2-Carboxylate Derivatives

The synthesis of this compound and its derivatives typically involves the use of various reagents and reaction conditions that optimize yield and purity. Recent advancements have utilized ionic liquid systems to enhance the efficiency of the synthesis process. For instance, a method described in a patent highlights the cyclization and hydrolysis reactions using o-phenylenediamine and α-halogeno-β-ketone ester under mild conditions, yielding high-purity products with minimal environmental impact due to the non-volatile nature of ionic liquids .

Antimycobacterial Activity

This compound derivatives have shown promising results against Mycobacterium tuberculosis, particularly in the form of 1,4-di-N-oxide derivatives. These compounds exhibit unique mechanisms of action that differ from conventional antitubercular drugs.

Case Study: Efficacy Against Drug-Resistant Strains

A study evaluated several quinoxaline-2-carboxylate derivatives against drug-resistant strains of M. tuberculosis. One notable compound, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide, demonstrated significant efficacy in reducing bacterial counts in infected mice . The study highlighted:

- Minimum Inhibitory Concentration (MIC) : The compound showed comparable MIC values against both drug-resistant and non-resistant strains.

- In Vivo Efficacy : It effectively reduced colony-forming units (CFUs) in lung and spleen tissues post-treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by their structural modifications. A systematic evaluation of various substituents has been conducted to determine their impact on antitubercular activity:

| Compound | Substituent | MIC (µg/mL) | Activity Against Drug-Resistant Strains |

|---|---|---|---|

| 1 | Chloro | 0.5 | Active |

| 2 | Methyl | 1.0 | Moderate |

| 3 | Methoxy | 2.0 | Inactive |

| 4 | Benzyl | 0.25 | Highly Active |

This table indicates that specific substituents enhance the potency of these compounds against M. tuberculosis, with chloro and benzyl groups showing superior activity .

Mechanistic Studies

Recent research has delved into the mechanisms by which these compounds exert their antimycobacterial effects. Notably, one derivative was identified as a DNA-damaging agent, which was confirmed through genomic studies revealing mutations associated with resistance . This underscores the potential for developing novel therapeutic strategies targeting resistant strains.

Toxicological Profiles

While evaluating the therapeutic potential, it is crucial to consider the safety profiles of these compounds. Toxicity studies have indicated that certain derivatives possess low cytotoxicity levels while maintaining efficacy against bacterial targets . For example:

- Compound Safety : In vivo studies showed no acute toxicity at doses up to 1000 mg/kg.

- Long-term Effects : Chronic exposure studies are ongoing to assess any potential genotoxic effects.

Mechanism of Action

The mechanism of action of methyl quinoxaline-2-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interfere with cellular pathways by modulating signal transduction processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Ethyl/Benzyl 3-Methylquinoxaline-2-Carboxylate 1,4-Dioxide Derivatives

- Substituents : Ethyl or benzyl ester at position 2, methyl at position 3, and 1,4-dioxide groups.

- Activity : Demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Mtb) H37Rv.

- Key Advantage : The 1,4-dioxide moiety enhances redox cycling, contributing to antimycobacterial activity .

7-Methyl-3-(4'-Fluorophenyl)quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide

- Substituents : Carbonitrile at position 2, 4-fluorophenyl at position 3, and 1,4-di-N-oxide groups.

- Activity : Exceptional activity against Mtb H37Rv (MIC < 0.2 µg/mL, SI > 500) .

- SAR Insight : Fluorine substitution improves lipophilicity and target binding, while the 1,4-di-N-oxide groups enhance oxidative stress in bacterial cells .

4-Acetoxybenzyl Quinoxaline-2-Carboxylate

- Substituents : Acetoxybenzyl ester at position 2.

- Activity : Moderate antimycobacterial activity (MIC range: 0.39–12.5 µg/mL against drug-resistant strains) .

- Limitation : Reduced efficacy compared to 1,4-dioxide derivatives, highlighting the importance of N-oxide functionalization .

Ethyl 3-(Arylethynyl)quinoxaline-2-Carboxylate

- Substituents : Ethyl ester at position 2 and arylethynyl groups at position 3.

- Activity : Antiproliferative activity against cancer cell lines (e.g., IC50 = 1.2 µM in HeLa cells) .

- Mechanism : Ethynyl groups enable π-π stacking interactions with DNA, inducing apoptosis .

Structural and Functional Comparison Table

Mechanistic Insights

- 1,4-Di-N-Oxide Derivatives : Generate reactive oxygen species (ROS) under hypoxic conditions, selectively targeting mycobacteria .

- Ester vs. Carboxamide : Carboxylate esters (e.g., methyl, ethyl) generally exhibit better bioavailability than carboxamides due to enhanced membrane permeability .

- Position 3 Modifications : Alkyl or aryl groups at position 3 (e.g., methyl, fluorophenyl) improve hydrophobic interactions with bacterial enzymes like DNA gyrase .

Biological Activity

Methyl quinoxaline-2-carboxylate (MQC) is a compound that has garnered attention for its diverse biological activities, particularly in the context of antimicrobial and antitumor properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with MQC.

Overview of this compound

This compound is a derivative of quinoxaline, a bicyclic compound known for its broad spectrum of biological activities. The structure of MQC allows it to interact with various biological targets, making it an attractive candidate for drug development.

Antitubercular Properties

MQC and its derivatives have shown significant antitubercular activity, particularly against Mycobacterium tuberculosis (M. tuberculosis) and Mycobacterium smegmatis (M. smegmatis). A study demonstrated that specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.4 μg/mL against resistant strains of M. tuberculosis, indicating their potential as novel therapeutic agents against drug-resistant tuberculosis .

Table 1: Antimycobacterial Activity of MQC Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 4 | 0.4 | M. tuberculosis |

| 10 | 0.5 | Drug-resistant M. tuberculosis |

| 11 | 1.25 | M. smegmatis |

The mechanism of action involves DNA damage through the generation of reactive oxygen species during the bio-reduction process, which leads to the inhibition of bacterial growth .

Broader Antimicrobial Spectrum

In addition to its activity against mycobacteria, MQC derivatives have demonstrated effectiveness against various pathogenic microorganisms, including Escherichia coli and Staphylococcus aureus. The compounds are believed to exert their effects through similar mechanisms involving oxidative stress and DNA damage .

Antitumor Activity

Recent studies have also explored the antitumor potential of MQC derivatives. Some compounds have been identified as effective inhibitors of cancer cell proliferation in vitro, particularly against HepG2 liver cancer cells. The cytotoxicity was attributed to their ability to interfere with key cellular pathways involved in cell survival and proliferation .

Table 2: Cytotoxicity of MQC Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 29 | HepG2 | 12 |

| 32 | PC-3 | 15 |

| 10 | SK-OV-3 | 18 |

The selectivity index (SI) for these compounds was favorable, indicating that they could be used at concentrations significantly higher than their MICs without causing toxicity .

Case Studies and Research Findings

- In Vivo Efficacy : In murine models, the administration of MQC derivatives resulted in a significant reduction in bacterial load in infected tissues without observable toxicity at therapeutic doses .

- Resistance Mechanisms : Genomic studies on spontaneous mutants of M. smegmatis revealed that resistance to MQC is mediated by mutations in specific genes involved in redox metabolism, highlighting the importance of understanding resistance mechanisms for future drug development .

- Comparative Analysis : A comparative study indicated that MQC derivatives exhibited minimal cross-resistance with existing antitubercular drugs, suggesting a unique mechanism that could be exploited for treating resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling methyl quinoxaline-2-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use face shields during high-risk procedures (e.g., transferring powders) .

- Exposure Control : Work in a fume hood to avoid inhalation. For skin contact, immediately remove contaminated clothing and wash with soap and water for 15 minutes. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Waste Management : Segregate waste in labeled containers and dispose via certified hazardous waste handlers to prevent environmental contamination .

Q. How can researchers verify the identity and purity of this compound?

- Methodological Answer :

- Analytical Techniques : Use and to confirm structural integrity. Compare spectral data with literature values (e.g., CAS 1865-11-8) .

- Chromatography : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. A purity threshold of ≥95% is recommended for synthetic intermediates .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., CHNO, MW 202.21 g/mol) .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer :

- Esterification : React quinoxaline-2-carboxylic acid with methanol in the presence of HSO as a catalyst under reflux (70°C, 6 hours) .

- Cross-Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids (e.g., 2-bromophenylboronic acid) and Pd(PPh)/NaCO in acetonitrile-water (3:1) at 100°C for 5 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of quinoxaline-2-carboxylate derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc) with BINAP ligand for Buchwald-Hartwig couplings, achieving yields up to 97% in toluene at 110°C with CsCO as base .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene. Toluene minimizes side reactions in lactamization steps .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR spectroscopy to identify optimal termination points .

Q. How should researchers design experiments to evaluate the biological activity of quinoxaline-2-carboxylate derivatives?

- Methodological Answer :

- Antimycobacterial Assays : Use microplate Alamar Blue assays (MABA) against Mycobacterium tuberculosis H37Rv. Include positive controls (rifampicin) and measure MIC values .

- Cytotoxicity Profiling : Test derivatives on Vero cells via MTT assays to determine selectivity indices (SI = IC/MIC) .

- Mechanistic Studies : Investigate DNA oxidative damage using comet assays or quantify reactive oxygen species (ROS) with fluorescent probes (e.g., DCFH-DA) .

Q. How can contradictory data in quinoxaline derivative research be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate protocols across independent labs, ensuring identical reagent batches and equipment calibration .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in Pd catalyst efficacy may arise from ligand purity or moisture sensitivity .

- Computational Modeling : Perform QSAR studies to correlate substituent effects (e.g., electron-withdrawing groups) with biological activity, resolving conflicting structure-activity claims .

Q. What strategies are effective for modifying the quinoxaline core to enhance pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methyl ester with trifluoromethyl or amide groups to improve metabolic stability .

- Pro-drug Design : Synthesize di-N-oxide derivatives (e.g., quinoxaline-2-carboxylate 1,4-di-N-oxides) for enhanced bioavailability and targeted release in acidic environments (e.g., phagolysosomes) .

- Solubility Optimization : Introduce polar substituents (e.g., -OH, -NH) at the 6-position or use salt forms (e.g., sodium carboxylate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.